molecular formula C22H16F6N4O3 B11501859 7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11501859
M. Wt: 498.4 g/mol
InChI Key: RSMDKPXVLIWQBH-UHFFFAOYSA-N
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Description

7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and two trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function . The exact pathways involved can vary depending on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of trifluoromethyl groups, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16F6N4O3

Molecular Weight

498.4 g/mol

IUPAC Name

7-benzyl-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16F6N4O3/c1-35-14-9-7-13(8-10-14)32-17-16(18(33)30-19(32)34)20(21(23,24)25,22(26,27)28)31-15(29-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,29,31)(H,30,33,34)

InChI Key

RSMDKPXVLIWQBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)CC4=CC=CC=C4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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